molecular formula C6H13ClN2O B2771132 N-(azetidin-3-yl)propanamide hydrochloride CAS No. 1803562-75-5

N-(azetidin-3-yl)propanamide hydrochloride

Cat. No.: B2771132
CAS No.: 1803562-75-5
M. Wt: 164.63
InChI Key: ILNZEDFVSNWSRU-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)propanamide hydrochloride: is a chemical compound with the molecular formula C6H13ClN2O It is a hydrochloride salt form of N-(azetidin-3-yl)propanamide, which is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, attached to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)propanamide hydrochloride typically involves the reaction of azetidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting N-(azetidin-3-yl)propanamide is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(azetidin-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted azetidine derivatives.

Scientific Research Applications

Chemistry: N-(azetidin-3-yl)propanamide hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)propanamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The propanamide group may also contribute to the compound’s overall activity by modulating its physicochemical properties.

Comparison with Similar Compounds

    N-(azetidin-3-yl)acetamide hydrochloride: Similar structure with an acetamide group instead of a propanamide group.

    N-(azetidin-3-yl)butanamide hydrochloride: Similar structure with a butanamide group instead of a propanamide group.

    N-(pyrrolidin-3-yl)propanamide hydrochloride: Similar structure with a pyrrolidine ring instead of an azetidine ring.

Uniqueness: N-(azetidin-3-yl)propanamide hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The four-membered ring structure is less common compared to five- or six-membered rings, making this compound an interesting subject for research. Its specific interactions and reactivity patterns set it apart from other similar compounds, providing opportunities for novel applications and discoveries.

Properties

IUPAC Name

N-(azetidin-3-yl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-2-6(9)8-5-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNZEDFVSNWSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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